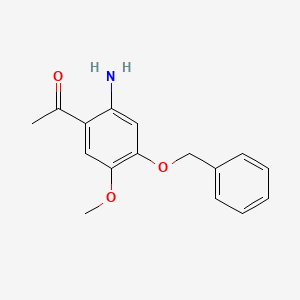

1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone

説明

特性

IUPAC Name |

1-(2-amino-5-methoxy-4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-11(18)13-8-15(19-2)16(9-14(13)17)20-10-12-6-4-3-5-7-12/h3-9H,10,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOYPGHNQKAPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1N)OCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627445 | |

| Record name | 1-[2-Amino-4-(benzyloxy)-5-methoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75665-73-5 | |

| Record name | 1-[2-Amino-4-(benzyloxy)-5-methoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone, a substituted acetophenone of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical structure, properties, and safety information. While experimental data for some properties are not publicly available, this guide presents information on closely related compounds and outlines general experimental protocols for its synthesis and characterization.

Chemical Properties and Identifiers

This compound is a complex organic molecule incorporating an acetophenone core with amino, benzyloxy, and methoxy functional groups. These features make it a versatile scaffold for further chemical modifications in drug development programs.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | |

| CAS Number | 75665-73-5 | [1] |

| Molecular Formula | C₁₆H₁₇NO₃ | [1] |

| Molecular Weight | 271.32 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity (typical) | ≥97% | [1] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Physicochemical Properties

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound has not been identified in the public domain, a potential synthetic route can be inferred from the synthesis of its nitro analogue, 1-(4-benzyloxy-5-methoxy-2-nitrophenyl)ethanone. The synthesis would likely involve the reduction of the nitro group to an amine.

Postulated Synthesis Workflow

A plausible synthetic pathway would involve a two-step process starting from a commercially available precursor.

Experimental Protocol for a Related Nitro Precursor

A procedure for the benzylation of a related acetophenone has been described.[2]

Synthesis of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone:

-

Reactants: 2,4-Dihydroxyacetophenone (4 mmol), potassium carbonate (8 mmol), and benzyl bromide (4 mmol).[2]

-

Solvent: 40 ml of acetone.[2]

-

Procedure: The reactants are mixed in a 100 ml flask and stirred at 331 K for 3 hours.[2]

-

Work-up: The crude product is obtained after the reaction period.[2]

-

Purification: Single crystals can be obtained by recrystallization from methanol.[2]

This protocol would need to be adapted for the specific starting material, 1-(4-hydroxy-5-methoxy-2-nitrophenyl)ethanone, to yield the direct precursor to the target compound.

General Protocol for Spectroscopic Analysis

The following are generalized protocols for acquiring spectral data for the characterization of aromatic ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3] An internal standard such as tetramethylsilane (TMS) is typically added for chemical shift referencing.[3]

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher) with a sufficient number of scans to obtain a good signal-to-noise ratio.[3] For ¹³C NMR, a larger sample size and more scans are generally required.

-

Data Analysis: Process the raw data using Fourier transformation, phase correction, and baseline correction.[3] Calibrate the chemical shift scale, integrate the peak areas, and analyze the splitting patterns to elucidate the structure.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr).[4] Press the mixture into a thin, transparent pellet using a hydraulic press.[4]

-

Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum after obtaining a background spectrum of a blank KBr pellet.[4]

Mass Spectrometry (MS):

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method that provides a reproducible fragmentation pattern.[5]

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected, providing information on the molecular weight and structure.[5] The expected fragmentation of aromatic ketones often involves cleavage at the alpha position to the carbonyl group.[6]

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. However, substituted acetophenones are a class of compounds with diverse biological activities, and they are recognized as important scaffolds in drug discovery.[7]

Derivatives of acetophenone have been investigated for a range of therapeutic applications, including as inhibitors of enzymes such as 3α-hydroxysteroid dehydrogenase, which is involved in the metabolism of steroids.[8] Furthermore, the amino-substituted phenyl group is a common feature in molecules targeting various biological pathways.

Given the structural motifs present in this compound, it could be a candidate for screening in various biological assays, particularly in the context of kinase inhibition or as a precursor for the synthesis of more complex heterocyclic systems with potential therapeutic value.

Safety Information

Based on available safety data sheets from commercial suppliers, this compound is associated with the following hazard and precautionary statements.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard Statements | H302 | Harmful if swallowed. | [1] |

| H315 | Causes skin irritation. | [1] | |

| H319 | Causes serious eye irritation. | [1] | |

| H335 | May cause respiratory irritation. | [1] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [1] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

This information underscores the need for appropriate personal protective equipment and handling procedures when working with this compound in a laboratory setting.

References

- 1. This compound | 75665-73-5 [sigmaaldrich.cn]

- 2. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. memphis.edu [memphis.edu]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone (CAS 75665-73-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone is a substituted acetophenone that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring an amino group ortho to an acetyl group, along with benzyloxy and methoxy substitutions on the phenyl ring, makes it a key precursor for the synthesis of various heterocyclic compounds, particularly quinazoline derivatives, which are of significant interest in drug discovery and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and its potential applications as a building block in the development of pharmacologically active molecules.

Physicochemical and Safety Data

The quantitative data for this compound are summarized in the tables below for easy reference.

Table 1: Chemical and Physical Properties [1][2]

| Property | Value |

| CAS Number | 75665-73-5 |

| Molecular Formula | C₁₆H₁₇NO₃ |

| Molecular Weight | 271.32 g/mol |

| Physical Form | Solid |

| Purity | Typically ≥97% |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. |

Table 2: Identifiers and Descriptors [1][2]

| Identifier | Value |

| IUPAC Name | 1-[2-amino-4-(benzyloxy)-5-methoxyphenyl]ethanone |

| InChI | 1S/C16H17NO3/c1-11(18)13-8-15(19-2)16(9-14(13)17)20-10-12-6-4-3-5-7-12/h3-9H,10,17H2,1-2H3 |

| InChIKey | ODOYPGHNQKAPBX-UHFFFAOYSA-N |

| SMILES | CC(=O)c1cc(OC)c(OCc2ccccc2)cc1N |

Table 3: Safety Information [1][2]

| Category | Information |

| GHS Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from a suitably substituted acetophenone. The general synthetic workflow involves the nitration of the aromatic ring followed by the reduction of the nitro group to the desired amine.

Experimental Protocol for the Synthesis of 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone (Nitro Precursor)

This protocol is adapted from a published procedure for a similar compound.[3]

Materials:

-

1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone in dichloromethane and cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid to the cooled solution while maintaining the temperature at 0 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

-

Add the nitrating mixture dropwise to the solution of the acetophenone derivative over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone as a solid.

Experimental Protocol for the Synthesis of this compound (Target Compound)

This is a general protocol for the reduction of an aromatic nitro group.

Materials:

-

1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone

-

Tin(II) Chloride Dihydrate (SnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, suspend 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). A precipitate of tin salts will form.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Application in Drug Development: A Precursor to Quinazolines

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block for more complex molecules. The ortho-aminoacetophenone moiety is a classic precursor for the synthesis of quinazolines, a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4]

The synthesis of a quinazoline ring from a 2-aminoacetophenone generally involves a condensation reaction with a suitable one-carbon synthon, such as an aldehyde or its equivalent, followed by cyclization and oxidation.

Conclusion

This compound is a well-defined chemical intermediate with established physicochemical properties. While direct biological activity data for this compound is limited, its significance lies in its utility as a precursor for the synthesis of pharmacologically relevant heterocyclic scaffolds, most notably quinazolines. The synthetic protocols provided herein offer a reliable pathway for its preparation, enabling its use in drug discovery and development programs aimed at creating novel therapeutics. Further characterization, including the acquisition of detailed spectral data (¹H-NMR, ¹³C-NMR, IR, and MS), is recommended for researchers utilizing this compound.

References

starting materials for 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the synthesis of 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone, a key intermediate in the development of pharmaceutical agents, notably as a precursor to the aldose reductase inhibitor, Ranirestat. This document provides a detailed examination of the synthetic pathway, encompassing experimental protocols and quantitative data to support research and development efforts in medicinal chemistry and drug discovery.

Core Synthetic Strategy

The most prevalent and efficient synthesis of this compound is a three-step process commencing with the commercially available starting material, 4-hydroxy-3-methoxyacetophenone (acetovanillone). The synthesis involves:

-

Benzylation of the phenolic hydroxyl group of 4-hydroxy-3-methoxyacetophenone.

-

Nitration of the resulting 4-benzyloxy-3-methoxyacetophenone at the position ortho to the activating methoxy group.

-

Reduction of the nitro group to the corresponding primary amine to yield the final product.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for clarity and reproducibility.

Step 1: Synthesis of 4-Benzyloxy-3-methoxyacetophenone

The initial step involves the protection of the phenolic hydroxyl group of 4-hydroxy-3-methoxyacetophenone as a benzyl ether. This is a standard Williamson ether synthesis.

Experimental Protocol:

To a solution of 4-hydroxy-3-methoxyacetophenone (1 equivalent) in N,N-dimethylformamide (DMF), potassium carbonate (1.5 equivalents) is added, and the mixture is stirred at room temperature. Benzyl bromide (1.1 equivalents) is then added, and the reaction mixture is heated to 40°C and stirred overnight. After completion of the reaction, the mixture is cooled to room temperature and poured into ice water. The precipitated solid product is collected by filtration, washed with water, and dried to afford 4-benzyloxy-3-methoxyacetophenone.

| Parameter | Value | Reference |

| Starting Material | 4-hydroxy-3-methoxyacetophenone | Commercially Available |

| Reagents | Benzyl bromide, Potassium carbonate | Commercially Available |

| Solvent | N,N-dimethylformamide (DMF) | Commercially Available |

| Reaction Temperature | 40°C | Internal Data |

| Reaction Time | Overnight | Internal Data |

| Yield | 99% | Internal Data |

Step 2: Synthesis of 1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)ethanone

The second step is the regioselective nitration of the electron-rich aromatic ring of 4-benzyloxy-3-methoxyacetophenone. The directing effects of the benzyloxy and methoxy groups favor nitration at the C2 position.

Experimental Protocol:

In a three-necked flask equipped with a mechanical stirrer and a thermometer, 4-benzyloxy-3-methoxyacetophenone (1 equivalent) is dissolved in concentrated sulfuric acid at 0-5°C. A pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) is added dropwise, maintaining the temperature between 0°C and 5°C. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring. The resulting solid precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried to yield 1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)ethanone.

| Parameter | Value | Reference |

| Starting Material | 4-benzyloxy-3-methoxyacetophenone | Synthesized in Step 1 |

| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid | Commercially Available |

| Reaction Temperature | 0-5°C | [1] |

| Reaction Time | Monitored by TLC | [1] |

| Purification | Recrystallization from ethanol | [2] |

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to a primary amine. Several methods are effective for this transformation, with catalytic hydrogenation being a common and clean method. An alternative and frequently used laboratory-scale method involves the use of tin(II) chloride.

Experimental Protocol (Catalytic Hydrogenation):

In a suitable hydrogenation vessel, 1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)ethanone (1 equivalent) is dissolved in ethanol. A catalytic amount of Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) is added. The vessel is then placed under a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) and the reaction is stirred at room temperature until the consumption of hydrogen ceases. The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to afford this compound.

Experimental Protocol (Tin(II) Chloride Reduction):

In a round-bottom flask, 1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)ethanone (1 equivalent) is dissolved in ethanol or a mixture of ethanol and ethyl acetate. A solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) in concentrated hydrochloric acid is added. The reaction mixture is stirred at room temperature or gently heated to reflux until the reaction is complete as monitored by TLC. After cooling, the reaction mixture is made alkaline by the addition of a concentrated sodium hydroxide or ammonium hydroxide solution. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.

| Parameter | Value (Catalytic Hydrogenation) | Value (SnCl₂ Reduction) | Reference |

| Starting Material | 1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)ethanone | 1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)ethanone | Synthesized in Step 2 |

| Reagents | H₂, Pt/C or Pd/C | SnCl₂·2H₂O, Concentrated HCl | [3] |

| Solvent | Ethanol | Ethanol / Ethyl Acetate | [3] |

| Reaction Temperature | Room Temperature | Room Temperature to Reflux | [3] |

| Purity | 97% | Not Specified | [4] |

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical workflow and the chemical transformation pathway for the synthesis of this compound.

Caption: Overall workflow for the synthesis of this compound.

Caption: Chemical reaction pathway for the synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. US2797244A - Process for the hydrogenation of meta-nitroacetophenone - Google Patents [patents.google.com]

- 3. CN105566131A - Method for catalytic reduction of m-nitroacetophenone for preparation of m-aminoacetophenone - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

synthesis of the nitro precursor of 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to 1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)ethanone, a key nitro precursor for the synthesis of 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a logical workflow for the synthesis. The described two-step synthesis starts from the commercially available acetovanillone, proceeding through a benzylation followed by a regioselective nitration.

Introduction

This compound is a valuable building block in medicinal chemistry and pharmaceutical development. Its synthesis relies on the effective preparation of its nitro precursor, 1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)ethanone. The presence of the nitro group allows for a straightforward reduction to the corresponding amine, making the synthesis of the nitro precursor a critical step. This guide outlines a reliable and high-yielding synthetic pathway for this key intermediate.

Synthetic Strategy

The synthesis commences with acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone), a readily available starting material. The synthetic route involves two primary transformations:

-

Benzylation: The phenolic hydroxyl group of acetovanillone is protected as a benzyl ether via a Williamson ether synthesis. This step yields 1-(4-(benzyloxy)-3-methoxyphenyl)ethanone.

-

Nitration: The benzylated intermediate undergoes electrophilic aromatic substitution to introduce a nitro group. The reaction is regioselective, with the nitro group being directed to the position ortho to the acetyl group.

This strategy is efficient and utilizes common laboratory reagents and techniques.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Caption: Overall synthesis workflow for 1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)ethanone.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(4-(benzyloxy)-3-methoxyphenyl)ethanone

This procedure is adapted from established Williamson ether synthesis protocols.[1]

Materials:

-

4-Hydroxy-3-methoxyacetophenone (Acetovanillone)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ice water

-

Ethyl acetate

-

Brine

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 4-hydroxy-3-methoxyacetophenone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide.

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the mixture to 40°C and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice water, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Dry the solid product under vacuum to yield 1-(4-(benzyloxy)-3-methoxyphenyl)ethanone.

Step 2: Synthesis of 1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)ethanone

This protocol is based on standard procedures for the nitration of activated aromatic rings.

Materials:

-

1-(4-(benzyloxy)-3-methoxyphenyl)ethanone

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃, 70%)

-

Ice

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Buchner funnel and filter flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, slowly add 1-(4-(benzyloxy)-3-methoxyphenyl)ethanone (1.0 eq) to concentrated sulfuric acid with stirring, maintaining the temperature below 10°C.

-

Stir the mixture until all the solid has dissolved.

-

Cool the solution to 0-5°C using the ice bath.

-

In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the starting material via a dropping funnel, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

A yellow solid will precipitate.

-

Collect the solid by vacuum filtration, wash extensively with cold deionized water until the filtrate is neutral, and then dry under vacuum to afford 1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)ethanone.

Data Presentation

Reagent and Product Data

| Compound Name | Starting Material / Product | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Hydroxy-3-methoxyacetophenone (Acetovanillone) | Starting Material | C₉H₁₀O₃ | 166.17 | 498-02-2 |

| 1-(4-(benzyloxy)-3-methoxyphenyl)ethanone | Intermediate | C₁₆H₁₆O₃ | 256.30 | 1835-11-6 |

| 1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)ethanone | Final Product | C₁₆H₁₅NO₅ | 301.29 | 75665-88-2 |

Reaction Parameters and Yields

| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Benzylation | 4-Hydroxy-3-methoxyacetophenone | Benzyl bromide, K₂CO₃ | DMF | 40 | 12-16 | ~99[1] |

| Nitration | 1-(4-(benzyloxy)-3-methoxyphenyl)ethanone | HNO₃, H₂SO₄ | H₂SO₄ | 0-5 | 1-2 | 85-95 (Estimated) |

Conclusion

This guide details an effective and high-yielding two-step synthesis for 1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)ethanone, a crucial precursor for various pharmaceutical targets. The procedures utilize standard laboratory techniques and commercially available reagents, making this synthetic route accessible for both academic and industrial research settings. The provided protocols and data serve as a valuable resource for scientists engaged in the synthesis of complex organic molecules.

References

A Technical Guide to the Physical and Chemical Properties of Substituted Acetophenones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted acetophenones are a pivotal class of aromatic ketones that serve as fundamental building blocks in organic synthesis and medicinal chemistry. Characterized by a carbonyl group and a phenyl ring amenable to a wide array of substitutions, these compounds exhibit a diverse range of physical, chemical, and biological properties. Their versatile reactivity and tunable electronic and steric characteristics make them indispensable precursors for the synthesis of numerous pharmaceuticals, agrochemicals, and fine chemicals. This technical guide provides an in-depth exploration of the core physical and chemical properties of substituted acetophenones, detailed experimental protocols for their synthesis and characterization, and a visual representation of their synthetic workflows and relevant biological pathways.

Physical Properties of Substituted Acetophenones

The physical properties of substituted acetophenones are significantly influenced by the nature and position of the substituents on the phenyl ring. These properties are critical for their purification, characterization, and application.

Table 1: Physical Properties of Selected Substituted Acetophenones

| Substituent | Position | Melting Point (°C) | Boiling Point (°C) | Appearance |

| -H | - | 19-20[1] | 202[1] | Colorless liquid or white crystals[2] |

| -OCH₃ | 4- | 38-39 | 265 | White solid |

| -CH₃ | 4- | 22-24 | 226 | Colorless liquid |

| -Cl | 4- | 20-22 | 236 | Colorless liquid |

| -NO₂ | 4- | 78-81 | 295 | Yellow solid |

| -NH₂ | 4- | 103-106 | - | Yellow solid |

| -Br | 4- | 50-51 | 256 | White solid |

| -OH | 4- | 109-111 | - | White solid |

Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation and characterization of substituted acetophenones.

Table 2: Spectroscopic Data of Selected Substituted Acetophenones

| Substituent (Position) | ¹H NMR (δ, ppm) - Aromatic H | ¹H NMR (δ, ppm) - CH₃ | ¹³C NMR (δ, ppm) - C=O | ¹³C NMR (δ, ppm) - CH₃ | IR (cm⁻¹) - C=O | UV-Vis (λmax, nm) |

| -H | 7.45-7.97[3] | 2.62[3] | 198.1[3] | 26.5[3] | ~1685 | 242, 278 |

| 4-OCH₃ | 6.90-7.95 | 2.55 | 196.7 | 26.3 | ~1675 | 275 |

| 4-CH₃ | 7.25-7.85 | 2.40 | 197.8 | 26.5 | ~1680 | 252 |

| 4-Cl | 7.40-7.90 | 2.60 | 196.8 | 26.6 | ~1685 | 250 |

| 4-NO₂ | 8.00-8.30 | 2.70 | 196.5 | 27.0 | ~1690 | 265 |

Note: Spectroscopic data are approximate and can vary based on the solvent and experimental conditions.

Chemical Properties and Reactivity

The reactivity of substituted acetophenones is dictated by the interplay of the electron-withdrawing nature of the acetyl group and the electronic effects of the ring substituents. The carbonyl group deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the meta position.

Key reactions include:

-

Electrophilic Aromatic Substitution: Halogenation, nitration, and sulfonation reactions occur on the aromatic ring, typically at the meta position due to the deactivating effect of the acetyl group.

-

Reactions of the Carbonyl Group: The carbonyl group undergoes nucleophilic addition, reduction to alcohols, and condensation reactions (e.g., aldol condensation).

-

Reactions of the α-Methyl Group: The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate, which can then participate in various reactions, including halogenation and aldol condensation.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxyacetophenone via Friedel-Crafts Acylation

This protocol details the synthesis of 4-methoxyacetophenone from anisole and acetic anhydride using aluminum chloride as a Lewis acid catalyst.[4]

Materials:

-

Anisole

-

Acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (1.1 equivalents) and dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of anisole (1 equivalent) and acetic anhydride (1.1 equivalents) in dichloromethane to the stirred suspension of AlCl₃.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure 4-methoxyacetophenone.

Visualizations

Experimental Workflow for Friedel-Crafts Acylation

Caption: Workflow for the synthesis of 4-methoxyacetophenone.

Signaling Pathway: Inhibition of Cathepsin L

Substituted acetophenones have been investigated as inhibitors of cathepsins, a class of proteases involved in various pathological processes, including cancer progression.[5] Cathepsin L, a lysosomal cysteine protease, plays a role in degrading extracellular matrix proteins, thus facilitating tumor cell invasion and metastasis.

Caption: Inhibition of Cathepsin L-mediated ECM degradation.

Conclusion

Substituted acetophenones are a versatile and highly valuable class of compounds in chemical research and drug development. Their physical and chemical properties can be finely tuned through the introduction of various substituents on the aromatic ring, allowing for the rational design of molecules with specific biological activities. The synthetic methodologies, particularly Friedel-Crafts acylation, are well-established, providing efficient routes to a wide range of derivatives. The ability of certain substituted acetophenones to act as enzyme inhibitors, such as in the case of cathepsins, highlights their therapeutic potential. This guide provides a foundational understanding of these important molecules, offering both the theoretical background and practical protocols necessary for their effective utilization in a research setting.

References

Technical Guide: Spectroscopic and Analytical Profile of 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies for the chemical compound 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone . Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible literature, this document presents a consolidation of predicted data for structurally analogous compounds and outlines standardized experimental protocols for its characterization.

Compound Identification

| Parameter | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | 1-[2-amino-4-(benzyloxy)-5-methoxyphenyl]ethanone | [1] |

| CAS Number | 75665-73-5 | [1] |

| Molecular Formula | C16H17NO3 | [1] |

| Molecular Weight | 271.32 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1] |

Spectroscopic Data

Predicted ¹H NMR Data for a Structurally Similar Compound

The following table presents predicted ¹H NMR data for 1-(2-Amino-4,5-dimethoxyphenyl)ethanone, a close structural analog where the benzyloxy group is replaced by a methoxy group. This information can be used as a preliminary guide for interpreting the spectrum of the target compound.[2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | ~6.5 - 6.7 | s | 1H |

| H-6 | ~7.1 - 7.3 | s | 1H |

| -NH₂ | ~4.5 - 5.5 (broad) | s | 2H |

| -OCH₃ (C4) | ~3.8 - 3.9 | s | 3H |

| -OCH₃ (C5) | ~3.8 - 3.9 | s | 3H |

| -COCH₃ | ~2.5 - 2.6 | s | 3H |

Table based on data for a related compound presented in a comparative analysis.[2]

¹³C NMR Spectroscopy

While no direct or predicted ¹³C NMR data for the target compound was found, general chemical shift regions for the expected functional groups are provided below based on standard values.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -COCH₃ | ~25-35 |

| -OCH₃ | ~55-60 |

| -CH₂- (benzylic) | ~70-75 |

| Aromatic C-H | ~95-130 |

| Aromatic C-N | ~140-150 |

| Aromatic C-O | ~150-160 |

| Aromatic C-C=O | ~110-120 |

| -C=O | ~195-205 |

Expected characteristic IR absorption bands for the functional groups present in this compound are listed below.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Symmetric & Asymmetric Stretch | 3300-3500 (two bands) |

| C-H (aromatic) | Stretch | 3000-3100 |

| C-H (aliphatic) | Stretch | 2850-3000 |

| C=O (ketone) | Stretch | 1650-1680 |

| C=C (aromatic) | Stretch | 1450-1600 |

| C-O (ether) | Asymmetric Stretch | 1200-1275 |

| C-N | Stretch | 1250-1335 |

The expected nominal mass and key fragmentation patterns for this compound are outlined below.

| Parameter | Value |

| Molecular Ion [M]⁺ | m/z 271 |

| [M+H]⁺ (ESI) | m/z 272 |

| Key Fragmentation Ion | m/z 91 (Tropylium ion from benzyloxy group) |

| Key Fragmentation Ion | m/z 180 ([M - C₇H₇]⁺, loss of benzyl group) |

| Key Fragmentation Ion | m/z 256 ([M - CH₃]⁺, loss of methyl from acetyl) |

| Key Fragmentation Ion | m/z 228 ([M - COCH₃]⁺, loss of acetyl group) |

Experimental Protocols

The following are detailed, standardized protocols for the acquisition of spectroscopic data for aromatic ketones like this compound.[2]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.[2]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[2]

-

Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0.03% v/v).[2]

-

Securely cap the vial and vortex until the sample is completely dissolved.[2]

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[2]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.[2]

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[2]

-

Acquire the spectrum using standard acquisition parameters (e.g., 400 MHz or higher). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[2]

-

-

Data Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.[2]

-

Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm).[2]

-

Integrate the area under each peak to determine the relative number of protons for ¹H NMR.[2]

-

Assign peaks based on their chemical shift, multiplicity, and integration.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and assign characteristic absorption bands to the corresponding functional groups.

-

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the molecular ion.

-

-

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺).

-

If fragmentation data is acquired (MS/MS), analyze the daughter ions to confirm the structure.

-

Synthesis and Characterization Workflow

As no biological signaling pathways involving this compound have been documented, the following diagram illustrates a logical workflow for its synthesis and subsequent analytical characterization. The synthesis is based on a plausible reduction of the corresponding nitro compound, which has been described in the literature.[3]

References

An In-Depth Technical Guide to ¹H and ¹³C NMR Analysis of Aminobenzyl Ethers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of aminobenzyl ethers, a class of compounds with significance in medicinal chemistry and materials science. The following sections detail the experimental protocols for acquiring high-quality NMR spectra, present tabulated ¹H and ¹³C NMR data for representative aminobenzyl ethers, and illustrate key concepts through signaling pathway and workflow diagrams.

Introduction to NMR Spectroscopy of Aminobenzyl Ethers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] For aminobenzyl ethers, ¹H and ¹³C NMR spectroscopy provide critical information regarding the substitution pattern on the aromatic ring, the nature of the ether linkage, and the overall molecular connectivity.

In ¹H NMR, the chemical shifts of the aromatic protons are influenced by the electronic effects of the amino and benzyl ether substituents. The benzylic protons (Ar-CH₂-O-) typically appear as a characteristic singlet in the range of 4.5-5.0 ppm, while the amino protons (-NH₂) can exhibit a broad signal whose chemical shift is concentration and solvent dependent.

In ¹³C NMR, the chemical shifts of the aromatic carbons provide insights into the electron density at different positions on the ring. The benzylic carbon signal is typically observed around 70 ppm. The positions of the amino and ether groups significantly influence the chemical shifts of the ipso, ortho, meta, and para carbons of the benzene ring.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible NMR data. The following protocols are generalized for the analysis of aminobenzyl ethers on modern NMR spectrometers.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

-

Sample Quantity : For ¹H NMR, dissolve 1-5 mg of the purified aminobenzyl ether in 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 10-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1]

-

Solvent Selection : Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its good dissolving power.[1] However, for aminobenzyl ethers, which can be more polar, dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred as it can also solubilize the sample and allows for the observation of exchangeable protons like those of the amino group.

-

Sample Filtration : To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal reference standard for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

¹H NMR Spectroscopy - Data Acquisition

-

Spectrometer Setup : Tune and match the probe for the ¹H frequency.

-

Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters :

-

Pulse Angle : A 30° or 45° pulse is typically sufficient for routine spectra.

-

Acquisition Time (at) : Set to 2-4 seconds to ensure adequate data points for good resolution.

-

Relaxation Delay (d1) : A delay of 1-2 seconds is generally adequate for qualitative ¹H NMR.

-

Number of Scans (ns) : For a sample of sufficient concentration, 8 to 16 scans are usually enough to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy - Data Acquisition

-

Spectrometer Setup : Tune and match the probe for the ¹³C frequency.

-

Locking and Shimming : Maintain the lock and shim from the ¹H NMR experiment.

-

Acquisition Parameters :

-

Pulse Angle : A 30° or 45° pulse is standard.

-

Acquisition Time (at) : Typically around 1-2 seconds.

-

Relaxation Delay (d1) : A delay of 2 seconds is a good starting point. Quaternary carbons may require longer delays for accurate integration.

-

Number of Scans (ns) : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often necessary to obtain a spectrum with a good signal-to-noise ratio. This can take from several minutes to hours depending on the sample concentration.

-

Proton Decoupling : Use broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of protonated carbons.

-

Data Presentation: ¹H and ¹³C NMR of Representative Aminobenzyl Ethers

The following tables summarize the quantitative ¹H and ¹³C NMR data for 2-aminobenzyl alcohol, 3-aminobenzyl alcohol, and 4-methoxybenzylamine. The data for the aminobenzyl alcohols is highly representative of the corresponding aminobenzyl ethers, with the primary difference being the signals for the R-group on the ether oxygen. 4-methoxybenzylamine, while technically a benzylamine, provides an excellent model for a para-substituted aminobenzyl ether system, showcasing the influence of a methoxy group on the aromatic ring.

Table 1: ¹H NMR Data of Representative Aminobenzyl Derivatives in DMSO-d₆

| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 2-Aminobenzyl alcohol | H-6 | 7.07 | d | 7.3 | 1H |

| H-4 | 6.98 | t | 7.6 | 1H | |

| H-3 | 6.64 | d | 7.9 | 1H | |

| H-5 | 6.54 | t | 7.3 | 1H | |

| -OH | 5.00 | t | 5.4 | 1H | |

| -NH₂ | 4.91 | s | - | 2H | |

| -CH₂- | 4.40 | d | 5.3 | 2H | |

| 3-Aminobenzyl alcohol | H-5 | 6.96 | t | 7.6 | 1H |

| H-2 | 6.56 | s | - | 1H | |

| H-4, H-6 | 6.52 - 6.38 | m | - | 2H | |

| -OH, -NH₂ | 5.06 - 4.91 | m | - | 3H | |

| -CH₂- | 4.36 | d | 5.1 | 2H | |

| 4-Methoxybenzylamine | H-2, H-6 | 7.24 | d | 8.0 | 2H |

| H-3, H-5 | 6.86 | d | 8.0 | 2H | |

| -OCH₃ | 3.72 | s | - | 3H | |

| -CH₂- | 3.65 | s | - | 2H | |

| -NH₂ | 1.68 | br s | - | 2H |

Data for 2-Aminobenzyl alcohol and 3-Aminobenzyl alcohol sourced from[2]. Data for 4-Methoxybenzylamine sourced from[3].

Table 2: ¹³C NMR Data of Representative Aminobenzyl Derivatives in DMSO-d₆

| Compound | Position | Chemical Shift (δ, ppm) |

| 2-Aminobenzyl alcohol | C-2 | 146.82 |

| C-4 | 128.17 | |

| C-6 | 128.11 | |

| C-1 | 125.83 | |

| C-5 | 116.27 | |

| C-3 | 115.01 | |

| -CH₂- | 61.65 | |

| 3-Aminobenzyl alcohol | C-3 | 148.91 |

| C-1 | 143.60 | |

| C-5 | 128.94 | |

| C-6 | 114.49 | |

| C-4 | 112.81 | |

| C-2 | 112.57 | |

| -CH₂- | 63.70 | |

| 4-Methoxybenzylamine | C-4 | 158.25 |

| C-1 | 136.82 | |

| C-2, C-6 | 128.56 | |

| C-3, C-5 | 113.91 | |

| -OCH₃ | 55.41 | |

| -CH₂- | 45.60 |

Data for 2-Aminobenzyl alcohol and 3-Aminobenzyl alcohol sourced from[2]. Data for 4-Methoxybenzylamine sourced from[3].

Visualization of NMR Analysis Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow of NMR analysis and the relationship between the chemical structure and the resulting NMR data.

References

The Amino Group in Acetophenones: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the amino group in acetophenone derivatives, a critical structural motif in organic synthesis and medicinal chemistry. Understanding the chemical behavior of this functional group is paramount for its effective utilization in the construction of complex molecular architectures, particularly in the realm of drug discovery and development. This guide provides a comprehensive overview of the electronic and steric factors influencing the amino group's reactivity, detailed experimental protocols for its key transformations, and quantitative data to inform reaction optimization.

Core Concepts: Understanding the Reactivity of the Amino Group

The reactivity of the amino group in aminoacetophenones is fundamentally governed by the interplay of the electronic effects of the acetyl group and other substituents on the aromatic ring, as well as steric hindrance.

1.1. Electronic Effects:

The acetyl group is a moderately deactivating, meta-directing group due to its electron-withdrawing nature through both resonance and inductive effects. This withdrawal of electron density from the aromatic ring has a significant impact on the nucleophilicity and basicity of the amino group.

-

Basicity: The amino group in aminoacetophenones is less basic than in aniline. The acetyl group, particularly when in the para position, withdraws electron density from the nitrogen atom, making the lone pair of electrons less available for protonation. The pKa of the conjugate acid of p-aminoacetophenone is 2.76, which is lower than that of anilinium ion (pKa ≈ 4.6).[1]

-

Nucleophilicity: The reduced electron density on the nitrogen atom also leads to decreased nucleophilicity compared to aniline. This has direct implications for the rates of reactions such as N-acylation and N-alkylation.

The position of the amino group relative to the acetyl group (ortho, meta, or para) also plays a crucial role. In o-aminoacetophenone, intramolecular hydrogen bonding between the amino and acetyl groups can influence the conformation and reactivity of the molecule.

1.2. Steric Effects:

Substituents on the aromatic ring, particularly those in the ortho position to the amino group, can sterically hinder its approach to electrophiles, thereby slowing down reaction rates. This is an important consideration in the design of synthetic routes.

Quantitative Analysis of Reactivity

The reactivity of the amino group in substituted anilines, and by extension aminoacetophenones, can be quantitatively assessed through kinetic studies and linear free-energy relationships, such as the Hammett equation.

A study on the acylation of substituted anilines with dimethylketen in ether at 25°C provides valuable insight into the electronic effects on the reactivity of the amino group. The reaction proceeds via two pathways: a first-order reaction in aniline and a second-order reaction where a second aniline molecule acts as a catalyst. The rate constants for both pathways show a clear dependence on the basicity of the aniline, which is influenced by the substituents on the aromatic ring.[2]

The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). For the uncatalyzed acylation of anilines with dimethylketen, a negative ρ value is observed, indicating that electron-donating groups, which increase the nucleophilicity of the amino group, accelerate the reaction.[2]

Table 1: Kinetic Data for the Acylation of Substituted Anilines with Dimethylketen at 25°C [2]

| Substituent (X in X-C₆H₄NH₂) | pKa of conjugate acid | k₁ (l mol⁻¹ s⁻¹) | k₂ (l² mol⁻² s⁻¹) |

| p-OCH₃ | 5.29 | 0.053 | 0.44 |

| p-CH₃ | 5.07 | 0.035 | 0.26 |

| H | 4.58 | 0.015 | 0.09 |

| p-Cl | 3.98 | 0.0042 | 0.018 |

| m-Cl | 3.52 | 0.0015 | 0.004 |

| p-NO₂ | 1.0 | - | - |

Note: The acetyl group in p-aminoacetophenone has a σₚ value of +0.50, indicating it is an electron-withdrawing group. This would place its reactivity in the range of the chloro-substituted anilines.

Figure 1: A representative Hammett plot for the acylation of substituted anilines, illustrating the linear free-energy relationship.

Key Reactions of the Amino Group and Experimental Protocols

The amino group of acetophenones is a versatile handle for a wide range of chemical transformations, enabling the synthesis of diverse molecular scaffolds.

N-Acylation

N-acylation is a fundamental reaction to form an amide bond, which can serve to protect the amino group or to introduce a functional moiety.

Figure 2: General experimental workflow for the N-acylation of aminoacetophenones.

Experimental Protocol: N-Acetylation of 4-Aminoacetophenone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetophenone (1.0 eq) in anhydrous pyridine.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

N-Alkylation

N-alkylation introduces alkyl groups to the amino nitrogen, leading to secondary or tertiary amines. This reaction is crucial for modifying the steric and electronic properties of the molecule.

Experimental Protocol: N-Methylation of 2-Aminoacetophenone

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon), suspend sodium hydride (60% dispersion in mineral oil, 2.2 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Amine: Add a solution of 2-aminoacetophenone (1.0 eq) in anhydrous THF dropwise to the suspension at 0 °C.

-

Addition of Alkylating Agent: After stirring for 30 minutes at 0 °C, add methyl iodide (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Diazotization and Azo Coupling

The primary amino group of aminoacetophenones can be converted to a diazonium salt, which is a versatile intermediate for various transformations, including azo coupling to form azo dyes.

References

Unlocking the Potential of Aminophenoxazinone Precursors: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning research applications of aminophenoxazinone precursors. This document outlines their diverse pharmacological activities, potential as fluorescent probes, and applications in agrochemicals, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological and experimental processes.

Introduction to Aminophenoxazinone Precursors

Aminophenoxazinones are a class of heterocyclic compounds characterized by a tricyclic phenoxazine core structure.[1] These molecules and their precursors have garnered significant attention in the scientific community due to their wide range of biological activities.[2] Found in various natural products, such as the antibiotic actinomycin D, and also accessible through synthetic routes, aminophenoxazinones serve as a versatile scaffold for the development of novel therapeutic agents and research tools.[1] Their planar structure allows for intercalation with DNA, a property that contributes to their potent anticancer effects.[1] Furthermore, the chromophoric nature of the phenoxazinone core makes them suitable for the design of fluorescent probes for biological imaging.[3]

Pharmacological Applications

Aminophenoxazinone precursors have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for drug discovery and development.

Anticancer Activity

The most extensively studied application of aminophenoxazinone derivatives is in oncology. These compounds exhibit potent cytotoxic effects against a variety of cancer cell lines. The primary mechanism of their anticancer action involves the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways and the reduction of intracellular pH (pHi) in cancer cells.

Mechanism of Action:

Aminophenoxazinone derivatives, such as Phx-1 and Phx-3, have been shown to induce apoptosis by activating the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) signaling pathways.[4] Activation of the JNK pathway, in particular, plays a crucial role in initiating the apoptotic cascade.[4][5][6] Concurrently, these compounds can lead to a significant decrease in the typically elevated intracellular pH of cancer cells, creating an intracellular environment that is unfavorable for tumor cell survival and proliferation. This acidification can also contribute to the activation of apoptotic pathways.[7]

Signaling Pathway for Aminophenoxazinone-Induced Apoptosis

Caption: Aminophenoxazinone-induced apoptosis signaling pathway.

Quantitative Anticancer Activity:

The cytotoxic efficacy of various aminophenoxazinone derivatives against different cancer cell lines is summarized below. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Phx-3 | LN229 | Glioblastoma | 2.602 (24h), 1.655 (48h) | [1] |

| Phx-3 | HT-29 | Colon Cancer | 16.7 | [8] |

| Phx-3 | LoVo-1 | Colon Cancer | 20.03 | [8] |

| Derivative 2 (di-isopropyl) | A549 | Lung Cancer | 3.71 | [1] |

| Derivative 3 | A549 | Lung Cancer | 4.43 | [1] |

| NHP | HCT116 | Colon Cancer | 27.82 µg/mL | [1] |

| NHP | COC1 | Ovarian Cancer | 28.11 µg/mL | [1] |

| NHP | HepG2 | Liver Cancer | 40.33 µg/mL | [1] |

| NHP | A549 | Lung Cancer | 38.53 µg/mL | [1] |

| Pyridophenoxazinone 4 | HT-29 | Colon Cancer | 0.001-0.007 | [1] |

| Pyridophenoxazinone 7 | HT-29 | Colon Cancer | 0.001-0.007 | [1] |

| Pyridophenoxazinone 4 | SKMEL-28 | Melanoma | 0.001-0.007 | [1] |

| Pyridophenoxazinone 7 | SKMEL-28 | Melanoma | 0.001-0.007 | [1] |

| Pyridophenoxazinone 4 | MCF-7 | Breast Cancer | 0.001-0.007 | [1] |

| Pyridophenoxazinone 7 | MCF-7 | Breast Cancer | 0.001-0.007 | [1] |

| Pyridophenoxazinone 4 | G-361 | Melanoma | 0.001-0.007 | [1] |

| Pyridophenoxazinone 7 | G-361 | Melanoma | 0.001-0.007 | [1] |

Antimicrobial Activity

Aminophenoxazinone derivatives have also demonstrated promising activity against a range of pathogenic microorganisms, including bacteria and fungi. Their mechanism of action is believed to involve the disruption of cellular processes essential for microbial growth and survival.

Quantitative Antimicrobial Activity:

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for several aminophenoxazinone compounds are presented below.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Phx-1 | Mycobacterium scrofulaceum | 1.4-2.8 | [1] |

| Phx-2 | Mycobacterium scrofulaceum | 1.4-2.8 | [1] |

| Phx-3 | Mycobacterium scrofulaceum | 1.4-2.8 | [1] |

| Phx-1 | Mycobacterium kansasii | Lower than Phx-3 | [1] |

| Phx-2 | Mycobacterium kansasii | Lower than Phx-3 | [1] |

| Phx-3 | Mycobacterium marinum | >2.8 | [1] |

| Phx-3 | Mycobacterium intracellulare | >2.8 | [1] |

Aminophenoxazinone-Based Fluorescent Probes

The inherent fluorescence of the phenoxazinone scaffold makes it an excellent platform for the development of fluorescent probes for cellular imaging and sensing applications.[3] By modifying the core structure with specific recognition moieties, probes can be designed to detect various analytes, such as metal ions, reactive oxygen species, and changes in pH, with high sensitivity and selectivity.

Photophysical Properties:

The utility of a fluorescent probe is determined by its photophysical properties, including its absorption and emission wavelengths, quantum yield (Φ), and molar extinction coefficient (ε). While specific data for a wide range of aminophenoxazinone-based probes is still emerging, studies on related phenothiazine derivatives provide valuable insights. For example, 2-aminophenothiazine exhibits a fluorescence quantum yield of less than 0.01 and a molar absorption extinction coefficient of (3.59 ±0.01) × 10^4 M⁻¹cm⁻¹ at 256 nm.[9] The development of aminophenoxazinone probes with high quantum yields and large Stokes shifts is an active area of research.

Experimental Workflow for Fluorescent Probe Application

Caption: Workflow for the application of aminophenoxazinone fluorescent probes.

Agrochemical Applications

Recent studies have explored the potential of aminophenoxazinone derivatives as natural herbicides. These compounds have shown phytotoxic effects on various weeds, suggesting their potential as environmentally friendly alternatives to synthetic herbicides.[10]

Phytotoxicity:

Several synthesized aminophenoxazinone derivatives have demonstrated significant phytotoxic activity against weeds like Lolium rigidum and Portulaca oleracea. The primary mode of action appears to be the inhibition of root growth.[10]

Experimental Protocols

General Synthesis of 2-Amino-3H-phenoxazin-3-one

This protocol describes a general method for the synthesis of the parent 2-aminophenoxazin-3-one structure.

Materials:

-

2-Aminophenol

-

Sodium iodate

-

Acetone

-

Deionized water

Procedure:

-

Dissolve 2-aminophenol (250 mg) in acetone (10 mL).

-

In a separate flask, dissolve sodium iodate (430 mg) in deionized water (50 mL).

-

Add the 2-aminophenol solution to the sodium iodate solution and stir for 10 minutes.

-

Add another solution of 2-aminophenol (250 mg) in acetone (7 mL) to the reaction mixture.

-

After 2 hours, add a solution of sodium iodate (950 mg) in deionized water (70 mL).

-

Stir the reaction mixture at room temperature for 20 hours.

-

Remove the acetone under reduced pressure.

-

Cool the remaining aqueous mixture in an ice bath.

-

Collect the resulting solid by filtration and wash with cold water to yield the crude product.[10]

Synthesis Workflow

Caption: General workflow for the synthesis of 2-amino-3H-phenoxazin-3-one.

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Aminophenoxazinone derivative (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the aminophenoxazinone derivative and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

Aminophenoxazinone precursors represent a highly versatile and promising class of compounds with significant potential in various fields of scientific research. Their demonstrated efficacy as anticancer and antimicrobial agents warrants further investigation and optimization through medicinal chemistry efforts. The development of aminophenoxazinone-based fluorescent probes holds great promise for advancing our understanding of complex biological processes at the cellular level. Furthermore, their application as natural herbicides presents an exciting opportunity for the development of more sustainable agricultural practices. Future research should focus on elucidating the detailed mechanisms of action, expanding the structure-activity relationship studies to design more potent and selective derivatives, and exploring novel applications of this remarkable chemical scaffold.

References

- 1. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of some substituted aminophenazones of possible therapeutic interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis. The protocol outlines a three-step synthetic pathway, commencing with the preparation of the starting material, followed by a Friedel-Crafts acylation, and concluding with the reduction of a nitro group to the desired amine. Detailed experimental procedures, data tables, and workflow diagrams are provided to ensure reproducibility and facilitate further research.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through the following three key stages:

-

Synthesis of 1-(Benzyloxy)-2-methoxy-4-nitrobenzene (Starting Material): This initial step involves the benzylation of a commercially available nitrophenol derivative.

-

Friedel-Crafts Acylation: The synthesized starting material undergoes a Friedel-Crafts acylation to introduce the acetyl group, yielding the nitro-intermediate, 1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)ethanone.

-

Reduction of the Nitro Group: The final step involves the selective reduction of the nitro group to an amine, affording the target compound.

Figure 1: Overall synthetic workflow for the preparation of this compound.

Data Presentation

The following tables summarize the key quantitative data for the reactants, intermediates, and the final product.

Table 1: Physicochemical Data of Key Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| 1-(Benzyloxy)-2-methoxy-4-nitrobenzene | 6345-64-8 | C₁₄H₁₃NO₄ | 259.26 | Solid |

| 1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)ethanone | 75665-88-2 | C₁₆H₁₅NO₅ | 301.29 | Solid |

| This compound | 75665-73-5 | C₁₆H₁₇NO₃ | 271.31 | Solid |

Table 2: Summary of Reaction Conditions and Expected Yields

| Step | Reaction Type | Key Reagents | Solvent | Typical Yield (%) |

| 1. Starting Material Synthesis | Williamson Ether Synthesis | Benzyl chloride, K₂CO₃ | DMF | 85-95 |

| 2. Friedel-Crafts Acylation | Electrophilic Aromatic Subst. | Acetyl chloride, AlCl₃ | DCM | 40-60* |

| 3. Nitro Group Reduction | Catalytic Hydrogenation | H₂, 10% Pd/C | Ethanol | 80-90 |

*Note: The yield for the Friedel-Crafts acylation is an estimate based on reactions with similarly substituted aromatic compounds. The presence of a deactivating nitro group can significantly lower the yield.

Experimental Protocols

Step 1: Synthesis of 1-(Benzyloxy)-2-methoxy-4-nitrobenzene

This procedure is adapted from the synthesis of similar benzyloxy-nitroaromatic compounds.

Materials:

-

4-Hydroxy-3-methoxy-nitrobenzene (1.0 eq)

-

Benzyl chloride (1.1 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a stirred solution of 4-hydroxy-3-methoxy-nitrobenzene in anhydrous DMF, add anhydrous potassium carbonate.

-

Add benzyl chloride dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to afford 1-(benzyloxy)-2-methoxy-4-nitrobenzene as a solid.

Figure 2: Workflow for the synthesis of 1-(Benzyloxy)-2-methoxy-4-nitrobenzene.

Step 2: Friedel-Crafts Acylation to Synthesize 1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)ethanone

This protocol is a general procedure for Friedel-Crafts acylation and has been adapted for this specific substrate. Caution is advised as Friedel-Crafts reactions on nitro-containing rings can be challenging.

Materials:

-

1-(Benzyloxy)-2-methoxy-4-nitrobenzene (1.0 eq)

-

Anhydrous Aluminum chloride (AlCl₃) (2.5 eq)

-

Acetyl chloride (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Suspend anhydrous aluminum chloride in anhydrous DCM in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.

-

Cool the suspension to 0 °C in an ice bath.

-

Add acetyl chloride dropwise to the stirred suspension.

-

Dissolve 1-(benzyloxy)-2-methoxy-4-nitrobenzene in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 8-12 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)ethanone.

Figure 3: Workflow for the Friedel-Crafts acylation.

Step 3: Reduction of the Nitro Group to Synthesize this compound

This procedure is based on standard catalytic hydrogenation methods for the reduction of nitro groups.

Materials:

-

1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)ethanone (1.0 eq)

-

10% Palladium on carbon (Pd/C) (10 mol%)

-

Ethanol

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve 1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)ethanone in ethanol in a hydrogenation flask.

-

Carefully add 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this process three times.

-

Stir the reaction mixture under a hydrogen atmosphere at room temperature for 6-8 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the Celite® pad with ethanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.